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molecular formula C8H7BrN2O B8753775 (4-Bromo-3-methoxyphenyl)cyanamide CAS No. 921631-69-8

(4-Bromo-3-methoxyphenyl)cyanamide

Cat. No. B8753775
M. Wt: 227.06 g/mol
InChI Key: QXLVETJHQBOUGW-UHFFFAOYSA-N
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Patent
US07297713B2

Procedure details

A mixture of cyanogen bromide (0.550 g, 5.19 mmol) and 4-bromo-3-methoxyaniline (Lancaster Synthesis Inc., P.O. Box 1000, Windham, N.H. 03087-9977) (2.2 g, 11 mmol) in ether/THF (6 mL) was stirred for 3 days under nitrogen atmosphere. The reaction was filtered, the filtrate evaporated, and the residue flash chromatographed on silica gel using 9/1 Hexane/acetone to give (4-bromo-3-methoxyphenyl)cyanamide (0.300 g, 12%). HRMS: calcd for 2 C8H7BrN2O+H+, 452.95562; found (ESI-FT/MS, [2M+H]1+), 452.9556.
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
ether THF
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]#[C:2]Br.[Br:4][C:5]1[CH:11]=[CH:10][C:8]([NH2:9])=[CH:7][C:6]=1[O:12][CH3:13]>CCOCC.C1COCC1>[Br:4][C:5]1[CH:11]=[CH:10][C:8]([NH:9][C:2]#[N:1])=[CH:7][C:6]=1[O:12][CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
0.55 g
Type
reactant
Smiles
N#CBr
Name
Quantity
2.2 g
Type
reactant
Smiles
BrC1=C(C=C(N)C=C1)OC
Name
ether THF
Quantity
6 mL
Type
solvent
Smiles
CCOCC.C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 3 days under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
the residue flash chromatographed on silica gel using 9/1 Hexane/acetone

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)NC#N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 12%
YIELD: CALCULATEDPERCENTYIELD 25.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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